Cas no 70329-38-3 (3-(5-propylthiophen-2-yl)prop-2-enoic acid)
3-(5-propylthiophen-2-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-PROPENOIC ACID, 3-(5-PROPYL-2-THIENYL)-, (E)-
- 3-(5-propylthiophen-2-yl)prop-2-enoic acid
- EN300-1840046
- DTXSID901243248
- 70329-38-3
-
- Inchi: 1S/C10H12O2S/c1-2-3-8-4-5-9(13-8)6-7-10(11)12/h4-7H,2-3H2,1H3,(H,11,12)/b7-6+
- InChI Key: VJJCIMYQMJQFLD-VOTSOKGWSA-N
- SMILES: S1C(/C=C/C(=O)O)=CC=C1CCC
Computed Properties
- Exact Mass: 196.05580079Da
- Monoisotopic Mass: 196.05580079Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.5Ų
3-(5-propylthiophen-2-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840046-0.05g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1840046-0.1g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1840046-0.25g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1840046-0.5g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1840046-1.0g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 1g |
$1157.0 | 2023-06-01 | ||
| Enamine | EN300-1840046-2.5g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1840046-5.0g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 5g |
$3355.0 | 2023-06-01 | ||
| Enamine | EN300-1840046-10.0g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 10g |
$4974.0 | 2023-06-01 | ||
| Enamine | EN300-1840046-1g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1840046-5g |
3-(5-propylthiophen-2-yl)prop-2-enoic acid |
70329-38-3 | 5g |
$3065.0 | 2023-09-19 |
3-(5-propylthiophen-2-yl)prop-2-enoic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(5-propylthiophen-2-yl)prop-2-enoic acid
3-(5-Propylthiophen-2-yl)prop-2-enoic Acid: A Comprehensive Overview
3-(5-Propylthiophen-2-yl)prop-2-enoic acid, identified by the CAS registry number 70329-38-3, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique structure combining a thiophene ring with an enoic acid group, has garnered attention due to its potential applications in drug development and as a precursor for advanced materials.
The molecular structure of 3-(5-propylthiophen-2-yl)prop-2-enoic acid consists of a thiophene moiety substituted at the 5-position with a propyl group and at the 2-position with a propenoic acid group. This arrangement imparts the molecule with distinct electronic and steric properties, making it amenable to various chemical transformations. Recent studies have explored the synthesis of this compound through a combination of Suzuki coupling and oxidative esterification, highlighting its versatility as a building block in organic synthesis.
One of the most promising applications of 3-(5-propylthiophen-2-yl)prop-2-enoic acid lies in its potential as a pharmacological agent. Research has demonstrated that this compound exhibits moderate activity against certain cancer cell lines, suggesting its role in anticancer drug development. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for investigating therapeutic interventions in inflammatory diseases.
In the realm of materials science, the enoic acid functionality of 3-(5-propylthiophen-2-yl)prop-2-en oic acid has been exploited for the synthesis of advanced polymers and coatings. By incorporating this compound into polymer networks, researchers have achieved enhanced mechanical properties and improved thermal stability, which are critical for high-performance materials used in aerospace and electronics industries.
Recent advancements in computational chemistry have further elucidated the electronic properties of 3-(5-propylthiophen -2 - yl ) prop - 2 - enoic acid. Quantum mechanical calculations have revealed that the thiophene ring contributes significantly to the molecule's conjugation, thereby enhancing its electronic conductivity. This insight has prompted investigations into its use as an active component in organic electronics, such as field-effect transistors and light-emitting diodes.
The synthesis of 3-(5-propylthiophen - 2 - yl ) prop - 2 - enoic acid has also been optimized to improve yield and reduce environmental impact. Green chemistry approaches, including catalytic hydrogenation and biocatalytic transformations, have been successfully employed to streamline its production process. These methods not only enhance sustainability but also make large-scale manufacturing feasible for industrial applications.
In conclusion, 3-(5-propylthiophen - 2 - yl ) prop - 2 - enoic acid, with its unique chemical structure and diverse functional groups, continues to be a focal point for scientific research across multiple disciplines. Its potential applications span from drug discovery to advanced materials development, underscoring its importance as a versatile chemical entity in contemporary science.
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